4-Bromophenyl cyclopentyl ketone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-cyclopentylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQVNZBTCJEXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640562 | |
| Record name | (4-Bromophenyl)(cyclopentyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2204-97-9 | |
| Record name | (4-Bromophenyl)cyclopentylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2204-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)(cyclopentyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Classical Synthetic Approaches for 4-Bromophenyl Cyclopentyl Ketone
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. masterorganicchemistry.com Their reaction with various electrophiles, such as nitriles and acyl chlorides, provides a versatile method for the synthesis of ketones.
One effective method for preparing this compound involves the reaction of 4-bromobenzonitrile (B114466) with a cyclopentylmagnesium halide (e.g., cyclopentylmagnesium bromide or chloride). In this reaction, the Grignard reagent adds to the carbon-nitrogen triple bond of the nitrile to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields the desired ketone. A general procedure involves the slow addition of the Grignard reagent to a solution of 4-bromobenzonitrile in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an acidic workup to facilitate the hydrolysis. google.comdtu.dk
A similar synthesis of cyclopentyl phenyl ketone from benzonitrile (B105546) and cyclopentylmagnesium bromide has been reported, which proceeds by adding cyclopentylmagnesium bromide to benzonitrile in tetrahydrofuran, followed by quenching with hydrochloric acid. google.com This method can be adapted for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Solvent | Key Steps | Product |
| 4-Bromobenzonitrile | Cyclopentylmagnesium Halide | Tetrahydrofuran (THF) | 1. Grignard reagent addition to the nitrile. 2. Hydrolysis of the intermediate imine salt. | This compound |
An alternative Grignard-based approach is the reaction of cyclopentanecarbonyl chloride with a 4-bromophenylmagnesium halide. This reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the acyl chloride. To prevent the formation of a tertiary alcohol byproduct through a second addition of the Grignard reagent, the reaction is typically carried out at low temperatures.
The synthesis of 2-chlorophenyl cyclopentyl ketone has been achieved by reacting 2-chlorophenylmagnesium bromide with cyclopentanecarbonyl chloride. sciencemadness.org A similar strategy can be employed for the synthesis of the 4-bromo analog.
| Reactant 1 | Reactant 2 | Key Considerations | Product |
| Cyclopentanecarbonyl Chloride | 4-Bromophenylmagnesium Halide | Low temperature to prevent tertiary alcohol formation. | This compound |
The Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. nih.govchemguide.co.uk
The direct acylation of bromobenzene (B47551) with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can yield this compound. tcd.iepearson.com In this electrophilic aromatic substitution reaction, the Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. The bromobenzene then attacks this electrophile, leading to the formation of the ketone. The reaction is typically carried out in an inert solvent. youtube.com The para-substituted product is generally favored due to steric hindrance at the ortho positions. However, it is important to note that bromobenzene is less reactive towards acylation than benzene (B151609) due to the electron-withdrawing nature of the bromine atom. nih.gov
| Aromatic Substrate | Acylating Agent | Catalyst | Product |
| Bromobenzene | Cyclopentanecarbonyl Chloride | Aluminum Chloride (AlCl₃) | This compound |
Friedel-Crafts Acylation Methodologies
Acylation of Cyclopentene (B43876) with 4-Bromobenzoyl Chloride
One potential, though less commonly documented, synthetic approach involves the Friedel-Crafts acylation of cyclopentene. In principle, this method would involve reacting cyclopentene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride. This type of reaction is analogous to the acylation of cyclopentene with benzoyl chloride to produce phenyl cyclopentyl ketone. However, the presence of the bromo-substituent on the benzoyl chloride may influence the reaction conditions and yield.
A related, well-established procedure is the Friedel-Crafts acylation of benzene derivatives. For instance, o-chlorophenyl cyclopentyl ketone can be synthesized by the acylation of cyclopentene with o-chlorobenzoyl chloride. google.com This suggests that the acylation of cyclopentene with 4-bromobenzoyl chloride is a chemically plausible, albeit not extensively reported, method for preparing the target compound.
Enamine-Mediated Acylation Routes
Enamine chemistry offers a versatile and powerful tool for the formation of carbon-carbon bonds, and it can be applied to the synthesis of ketones like this compound. youtube.com Enamines are formed from the reaction of a ketone or aldehyde with a secondary amine. youtube.com These enamines can then act as nucleophiles in acylation reactions.
The general mechanism involves the reaction of a secondary amine with a carbonyl compound to form an enamine. youtube.com This enamine is nucleophilic at the α-carbon and can react with an acylating agent. youtube.com In the context of synthesizing this compound, one could envision a pathway where a cyclopentanone-derived enamine is acylated with 4-bromobenzoyl chloride. The subsequent hydrolysis of the resulting iminium ion would yield the desired ketone. This method provides an alternative to direct acylation and can sometimes offer better control and milder reaction conditions.
Advanced and Catalytic Synthesis Strategies
Modern synthetic chemistry increasingly focuses on the development of efficient, selective, and sustainable methods. For the synthesis of this compound and its analogs, advanced catalytic strategies are at the forefront of this endeavor.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a powerful method for the construction of aryl-ketone linkages. The Suzuki-Miyaura coupling, for example, can be used to form carbon-carbon bonds between an aryl halide and an organoboron compound. nih.govyoutube.com In a potential synthesis of this compound, one could couple a cyclopentylboronic acid derivative with a 4-bromo-substituted benzoyl equivalent.
Palladium catalysts are also instrumental in α-arylation reactions of ketones, which can establish a direct bond between the α-carbon of a ketone and an aryl group. ntu.edu.sg This approach has been successfully used to create bridged bicyclic ring systems and can be applied to the synthesis of complex molecules containing the cyclopentyl ketone motif. ntu.edu.sg The choice of ligand for the palladium catalyst is crucial for achieving high yields and enantioselectivity in these reactions. ntu.edu.sg
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis of this compound, this translates to the use of less hazardous reagents, more efficient catalysts, and processes that generate minimal waste. google.com
One approach to a greener synthesis is the use of photocatalysis. For instance, a palladium-catalyzed, visible-light-mediated decarboxylative acylation reaction has been developed for the synthesis of diaryl ketones. nih.gov This method avoids the use of stoichiometric organometallic reagents and generates CO2 as the primary byproduct. nih.gov Adapting such a method for the synthesis of this compound would involve reacting a suitable cyclopentyl-containing substrate with a 4-bromobenzoylformic acid derivative.
Another green strategy involves the use of flow chemistry. Continuous flow reactors offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. google.com A flow-based synthesis of this compound could lead to a more sustainable and efficient manufacturing process.
The transition from a laboratory-scale synthesis to an industrial process requires careful consideration of several factors, including cost, safety, and efficiency. For the synthesis of this compound, a scalable route is essential for its potential application in pharmaceuticals or other industries.
A scalable synthesis of intermediates for S1P1 receptor agonists, which are structurally related to this compound, has been reported. nih.gov This process highlights the importance of developing robust and reproducible procedures that can be implemented on a large scale. nih.gov
The following table summarizes key considerations for the industrial-scale synthesis of this compound:
| Consideration | Key Factors |
| Cost | Price and availability of starting materials and catalysts. |
| Safety | Handling of hazardous reagents and control of reaction exotherms. |
| Efficiency | Reaction yield, throughput, and ease of purification. |
| Sustainability | Waste generation, energy consumption, and use of renewable resources. |
Synthesis of Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for exploring its structure-activity relationships in various applications. The synthetic methods described above can be readily adapted to produce a wide range of related compounds.
For example, by substituting 4-bromobenzoyl chloride with other substituted benzoyl chlorides, a library of phenyl cyclopentyl ketones with different substitution patterns on the aromatic ring can be generated. Similarly, the cyclopentyl group can be replaced with other cyclic or acyclic alkyl groups to investigate the effect of this moiety on the compound's properties.
The synthesis of ketamine analogues, which share the phenyl-cycloalkyl ketone scaffold, provides a good example of how these synthetic strategies can be applied. researchgate.net The Suzuki cross-coupling reaction has been used to synthesize a variety of imine derivatives, which can then be converted to the corresponding ketones. researchgate.net The development of biocatalytic methods, such as enzyme-catalyzed carbene transfer, also offers a promising approach for the synthesis of optically active cyclopropane (B1198618) derivatives, which can be further elaborated into more complex molecules. nih.gov
Stereoselective Synthesis of Related Cyclopentyl-Substituted Compounds
While specific stereoselective syntheses starting directly from this compound are not extensively documented in public literature, the principles of asymmetric synthesis can be applied to its precursors or derivatives. A key strategy involves the stereoselective functionalization of the cyclopentyl moiety, often beginning with simpler starting materials like cyclopentanone (B42830).
A prominent method for achieving stereoselectivity is the organocatalyzed asymmetric aldol (B89426) reaction. researchgate.net In this approach, cyclopentanone can be reacted with various aldehydes in the presence of a chiral catalyst, such as a prolinamide-based organocatalyst, to generate aldol products with high levels of diastereoselectivity and enantioselectivity. researchgate.net These reactions are foundational for creating chiral centers on the cyclopentane (B165970) ring, which can then be elaborated into more complex structures. For instance, the reaction of cyclopentanone with p-nitrobenzaldehyde, catalyzed by a specific diamine salt, has been shown to produce the corresponding aldol product with excellent stereocontrol. researchgate.net
Table 1: Asymmetric Aldol Reaction of Cyclopentanone
| Reactants | Catalyst | Diastereoselectivity (anti:syn) | Enantiomeric Excess (ee) | Reference |
|---|
This methodology allows for the construction of a cyclopentyl ring with defined stereochemistry. This functionalized ring could then, in subsequent synthetic steps, be coupled with a 4-bromophenyl group, for example, through a Grignard reaction or other carbon-carbon bond-forming reactions, to yield a stereochemically pure version of a this compound derivative.
Functionalization of the Bromophenyl Moiety
The presence of a bromine atom on the phenyl ring of this compound offers a prime site for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex bi-aryl or heteroaryl systems. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for this purpose. nih.govresearchgate.net
This reaction typically involves the palladium-catalyzed coupling of the aryl bromide (in this case, the 4-bromophenyl ketone) with an organoboron compound, such as an aryl or heteroaryl boronic acid. nih.gov The reaction is carried out in the presence of a palladium catalyst, like Tetrakis(triphenylphosphine)palladium(0), and a base, such as potassium phosphate. nih.govresearchgate.net This methodology has been successfully applied to similar N-(4-bromophenyl) substituted compounds to synthesize a range of arylated products in moderate to good yields. nih.govresearchgate.net A wide tolerance for various functional groups on the incoming boronic acid makes this a highly versatile transformation. researchgate.net
Table 2: Representative Suzuki-Miyaura Cross-Coupling Reaction Conditions
| Aryl Bromide Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| N-(4-bromophenyl)furan-2-carboxamide | Various Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane:H₂O | 43-83% | nih.gov |
By applying these established conditions, the 4-bromophenyl moiety of the title ketone can be readily transformed. For example, coupling with phenylboronic acid would yield 4-phenylphenyl cyclopentyl ketone, while reaction with a thiophene-boronic acid would introduce a heteroaromatic ring. This functionalization is a key step in modifying the electronic and structural properties of the molecule for various applications.
Reactivity and Mechanistic Investigations of 4 Bromophenyl Cyclopentyl Ketone
Reactivity of the Ketone Carbonyl Group
The carbonyl group (C=O) is a site of significant chemical activity due to the polarity of the carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic. libretexts.org This polarity is the basis for a variety of addition and redox reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes and ketones. pressbooks.pub In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub Subsequent protonation of this intermediate yields an alcohol. pressbooks.publibretexts.org The general reactivity of carbonyl compounds towards nucleophilic addition is influenced by both steric and electronic factors. libretexts.org Aldehydes are generally more reactive than ketones due to less steric hindrance and a more polarized carbonyl group. libretexts.orgquora.com
In the case of 4-bromophenyl cyclopentyl ketone, the presence of two bulky groups (the 4-bromophenyl ring and the cyclopentyl ring) attached to the carbonyl carbon can sterically hinder the approach of a nucleophile. libretexts.org However, the reaction can still proceed, particularly with strong nucleophiles. For example, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the carbonyl group. youtube.comnih.gov The reaction with a Grignard reagent, for instance, would involve the nucleophilic attack of the carbanion-like R group on the carbonyl carbon, followed by acidic workup to produce a tertiary alcohol. youtube.com
The rate and success of these reactions can be influenced by various factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The use of polar aprotic additives, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), has been shown to accelerate the rate of nucleophilic addition to ketones by coordinating with the counterion of the nucleophile, thereby increasing its reactivity. nih.gov
Reduction Transformations to Alcohol Derivatives
The carbonyl group of this compound can be reduced to a secondary alcohol, 1-(4-bromophenyl)cyclopentylmethanol. This transformation is a common and important reaction in organic synthesis. libretexts.org
Several reducing agents can accomplish this, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. libretexts.orglibretexts.org Both reagents act as a source of hydride ions (H⁻), which are potent nucleophiles. libretexts.org The mechanism involves the nucleophilic addition of the hydride ion to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then protonated, typically by the addition of a mild acid or by the hydroxylic solvent, to yield the alcohol. libretexts.orgchemguide.co.uk
Sodium borohydride is a milder and more selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol. libretexts.orgchemguide.co.uk Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. libretexts.orggoogle.com While both can reduce ketones, LiAlH₄ is powerful enough to reduce other functional groups like esters and carboxylic acids, which NaBH₄ typically does not affect. libretexts.org
Catalytic hydrogenation is another method for reducing ketones, although it often requires more vigorous conditions for ketones compared to other functional groups. organic-chemistry.org
Reactivity of the 4-Bromophenyl Moiety
The 4-bromophenyl group is an aromatic ring system that undergoes its own set of characteristic reactions, primarily electrophilic and nucleophilic aromatic substitutions. The presence of both a bromine atom and a cyclopentylcarbonyl group as substituents on the benzene (B151609) ring influences the ring's reactivity and the regioselectivity of these substitutions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edufiveable.memasterorganicchemistry.com The substituents already present on the ring play a crucial role in determining the rate and position of the incoming electrophile. savemyexams.commakingmolecules.comorganicchemistrytutor.com These substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. savemyexams.comlibretexts.org
In this compound, we have two substituents to consider:
The Bromo Group (-Br): Halogens are deactivating yet ortho-, para-directing. makingmolecules.comorganicchemistrytutor.comlibretexts.org They are deactivating because their electronegativity withdraws electron density from the ring through the inductive effect. msu.edu However, they are ortho-, para-directing because they can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (the arenium ion) when the electrophile attacks at the ortho or para positions. msu.edulibretexts.org
The Cyclopentylcarbonyl Group (-CO-cyclopentyl): This acyl group is a moderately deactivating and meta-directing group. savemyexams.comorganicchemistrytutor.com It deactivates the ring by withdrawing electron density through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. savemyexams.comyoutube.com The resonance effect creates partial positive charges at the ortho and para positions, directing incoming electrophiles to the meta position where the electron density is relatively higher. organicchemistrytutor.com
In this compound, the bromine is at position 4. The directing effects of the two groups are as follows:
The bromine at C-4 directs incoming electrophiles to the ortho positions (C-2 and C-6).
The acyl group at C-1 directs incoming electrophiles to the meta positions (C-3 and C-5).
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.orgwikipedia.org This reaction is generally difficult for simple aryl halides because the electron-rich aromatic ring repels nucleophiles. libretexts.org However, the reaction becomes feasible if the aromatic ring is activated by the presence of strong electron-withdrawing groups, particularly those positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com
In this compound, the bromine atom is the potential leaving group. The cyclopentylcarbonyl group at the para position is an electron-withdrawing group. organicchemistrytutor.com This group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the addition-elimination mechanism of SNA. libretexts.orgmasterorganicchemistry.comnih.gov The electron-withdrawing acyl group delocalizes the negative charge of the intermediate through resonance, making the ring more susceptible to nucleophilic attack. youtube.com
Therefore, this compound can undergo nucleophilic aromatic substitution, where a strong nucleophile (e.g., methoxide, hydroxide, or an amine) displaces the bromide ion. libretexts.orgmasterorganicchemistry.com The reactivity in SNA reactions is also influenced by the nature of the leaving group, with fluoride (B91410) being the best leaving group in this context due to its high electronegativity which strongly polarizes the carbon-halogen bond. masterorganicchemistry.comyoutube.com The reaction rate is also dependent on the strength of the nucleophile and the solvent used. nih.gov
Cross-Coupling Reactions for C-C Bond Formation
The aryl bromide moiety of this compound is a prime substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. pitt.edu These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comlibretexts.orglibretexts.org
Common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.orgorganic-chemistry.orgyoutube.com This method is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org The choice of catalyst, ligands, and base can significantly influence reaction yields and selectivity. youtube.com
Heck Reaction: In a Heck reaction, the aryl bromide would be coupled with an alkene in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgthieme-connect.deyoutube.com This reaction is a powerful tool for the arylation of alkenes and generally exhibits high trans selectivity. organic-chemistry.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. acs.orgwikipedia.orgorganic-chemistry.org This method is fundamental for the synthesis of aryl alkynes. wikipedia.org The reaction can be carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org
The reactivity of aryl halides in these couplings generally follows the order: I > Br > Cl. wikipedia.org Therefore, this compound is a very suitable substrate for these transformations. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (in Suzuki and Sonogashira), migratory insertion (in Heck), and reductive elimination. libretexts.orglibretexts.org
| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd Catalyst, Base | Aryl-Aryl, Aryl-Vinyl |
| Heck | Alkene (e.g., CH₂=CHR) | Pd Catalyst, Base | Aryl-Vinyl |
| Sonogashira | Terminal Alkyne (e.g., H−C≡C−R) | Pd Catalyst, Cu(I) Co-catalyst, Base | Aryl-Alkynyl |
Radical Chemistry and Electron Transfer Processes
Generation and Reactivity of Radical Species
The this compound molecule can participate in radical reactions through several pathways. The carbon-bromine bond can undergo homolytic cleavage under thermal or photochemical conditions to generate an aryl radical. This highly reactive species can then participate in various radical-mediated transformations, such as addition to multiple bonds or hydrogen atom abstraction.
Furthermore, the ketone functional group can be a site for radical reactions. For instance, α-arylation of the ketone could proceed through a radical mechanism. In some palladium-catalyzed reactions, radical intermediates generated from the thermal decomposition of peroxides can be involved. pitt.edu
Photoinduced Charge-Transfer Complex Formation and Reactivity
Aromatic ketones are well-known photosensitizers. Upon absorption of UV light, the ketone can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state is a potent oxidant and can engage in electron transfer processes with suitable electron donors. It can also act as a hydrogen atom abstractor.
In the context of this compound, the excited ketone could form a charge-transfer complex with an electron-donating species. This complex can then undergo further reactions, such as radical ion pair formation, leading to subsequent chemical transformations. The presence of the bromine atom could also influence the photophysical properties and reactivity of the excited state, potentially leading to dehalogenation reactions.
Mechanistic Elucidation via Reaction Intermediates
Identification and Characterization of Key Intermediates
Understanding the reaction mechanisms for transformations involving this compound requires the identification and characterization of key intermediates. In palladium-catalyzed cross-coupling reactions, crucial intermediates include the oxidative addition product (an organopalladium(II) complex) and the subsequent transmetalation or migratory insertion products. libretexts.orglibretexts.org These species are often transient and require specialized techniques for their detection, such as low-temperature NMR spectroscopy or the use of trapping agents.
In radical reactions, the primary intermediate would be the 4-cyclopentylcarbonylphenyl radical. Its presence could be inferred through the analysis of reaction products or detected directly using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. In photochemical reactions, the triplet state of the ketone is a key intermediate.
For some complex transformations, palladacyclic intermediates can play a crucial role. nih.gov For example, in reactions involving C-H activation or cyclization, the formation of a stable palladacycle can dictate the course of the reaction. nih.gov The structure of these intermediates can sometimes be determined by X-ray crystallography if they are stable enough to be isolated. nih.gov
Kinetic Studies for Reaction Rate Determination
Kinetic studies are essential for determining the rate of a chemical reaction and for providing insights into the reaction mechanism. For the cross-coupling reactions of this compound, kinetic studies would involve monitoring the disappearance of the starting material or the appearance of the product over time under various reaction conditions (e.g., varying catalyst, ligand, and substrate concentrations).
The data obtained from such studies can be used to derive a rate law for the reaction. The form of the rate law can provide evidence for the proposed mechanism, such as identifying the rate-determining step. For example, if the oxidative addition of the aryl bromide to the palladium(0) catalyst is the rate-determining step, the reaction rate would be expected to be first order in both the substrate and the catalyst concentration. High turnover frequencies, which can be determined from kinetic data, indicate a highly efficient catalyst. organic-chemistry.org
Spectroscopic Characterization and Structural Elucidation
The structural framework of 4-Bromophenyl cyclopentyl ketone has been meticulously examined using a suite of spectroscopic methods. These techniques provide critical information on the connectivity of atoms and the nature of the chemical bonds within the molecule, leading to an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of this compound provides valuable information about the arrangement of protons in the molecule. The aromatic protons on the bromophenyl ring typically appear as a set of doublets due to coupling between adjacent protons. Specifically, the protons ortho to the carbonyl group are expected to resonate at a different chemical shift compared to the protons meta to the carbonyl group, resulting in a characteristic splitting pattern. The protons of the cyclopentyl group exhibit complex multiplets in the upfield region of the spectrum due to their various chemical and magnetic environments. The methine proton adjacent to the carbonyl group is typically the most deshielded of the cyclopentyl protons.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8 - 7.9 | d | 2H | Aromatic (ortho to C=O) |
| ~7.6 - 7.7 | d | 2H | Aromatic (meta to C=O) |
| ~3.6 - 3.8 | m | 1H | Cyclopentyl-CH |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon is readily identified by its characteristic downfield chemical shift, typically in the range of 195-205 ppm. The aromatic carbons of the bromophenyl ring show distinct signals in the aromatic region (approximately 125-140 ppm), with the carbon attached to the bromine atom and the carbon attached to the carbonyl group showing unique chemical shifts. The carbons of the cyclopentyl ring appear in the upfield region of the spectrum.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~199 | C=O (Ketone) |
| ~137 | Aromatic C (ipso- to C=O) |
| ~132 | Aromatic C-Br |
| ~130 | Aromatic CH (ortho to C=O) |
| ~129 | Aromatic CH (meta to C=O) |
| ~46 | Cyclopentyl-CH |
| ~30 | Cyclopentyl-CH₂ |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments. For instance, an HMBC correlation between the ortho-protons of the phenyl ring and the carbonyl carbon confirms the attachment of the bromophenyl group to the ketone functionality. Similarly, correlations between the cyclopentyl protons and the carbonyl carbon establish the connectivity of the cyclopentyl ring. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FT-IR spectrum of this compound is characterized by several key absorption bands that are indicative of its structure. The most prominent feature is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, which typically appears in the region of 1680-1700 cm⁻¹. The presence of the aromatic ring gives rise to C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclopentyl ring are observed just below 3000 cm⁻¹.
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2850-2970 | Medium-Strong | Aliphatic C-H Stretch |
| ~1685 | Strong | C=O Stretch (Ketone) |
| ~1580, 1485, 1400 | Medium-Strong | Aromatic C=C Stretch |
| ~1070, 1010 | Strong | Aromatic C-H in-plane bend |
| ~825 | Strong | Aromatic C-H out-of-plane bend (p-disubstituted) |
Raman spectroscopy provides complementary vibrational information to FT-IR. The C=O stretching vibration in the Raman spectrum is also a significant feature. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and characteristic signals in the Raman spectrum. The C-Br stretch is also typically observable.
Table 4: Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~1685 | Medium | C=O Stretch (Ketone) |
| ~1600 | Strong | Aromatic Ring Stretch |
| ~1080 | Medium | Aromatic Ring Breathing |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, with a molecular formula of C₁₂H₁₃BrO, HRMS can confirm its identity by matching the experimentally measured exact mass to the theoretically calculated mass. Techniques such as Time-of-Flight (TOF) mass spectrometry, often coupled with High-Performance Liquid Chromatography (HPLC-IT/TOF MS), are employed for this purpose. nih.gov The high resolving power of these instruments allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of bromine is particularly distinctive due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in a characteristic M and M+2 isotopic pattern in the mass spectrum.
Table 1: Theoretical Exact Mass Data for this compound (C₁₂H₁₃BrO)
| Ion Species | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |
|---|---|---|
| [M]⁺ | 252.0144 | 254.0124 |
| [M+H]⁺ | 253.0222 | 255.0202 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying impurities in a sample mixture. researchgate.net
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for each component. For ketones, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance detection and separation, although direct analysis is also common. nih.gov The fragmentation pattern of this compound under electron ionization (EI) would be expected to show characteristic fragments, such as the loss of the cyclopentyl group or the formation of a bromobenzoyl cation.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy investigates the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. uobabylon.edu.iq
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify the presence of chromophores, which are parts of a molecule that absorb light in the UV-Vis region (200-800 nm). libretexts.org The structure of this compound contains two key chromophores: the bromophenyl ring and the carbonyl group (C=O). The conjugation between the aromatic ring and the ketone allows for specific electronic transitions that are observable in the UV-Vis spectrum.
Two primary types of electronic transitions are expected for this molecule:
π → π* transitions: These high-intensity absorptions result from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. pharmatutor.org In this compound, these are associated with the conjugated system of the benzene (B151609) ring and the carbonyl group. This transition is typically observed in the range of 240-280 nm. libretexts.org
n → π* transitions: This transition involves the promotion of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the oxygen atom of the carbonyl group, to an antibonding π* orbital. masterorganicchemistry.com These transitions are "forbidden" by symmetry rules, resulting in a much weaker absorption band at a longer wavelength, typically in the range of 280-300 nm for ketones. pharmatutor.orgslideshare.net
Table 2: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength (λmax) Range | Relative Intensity (ε) | Chromophore |
|---|---|---|---|
| π → π* | ~240 - 280 nm | High | Conjugated Phenyl Ketone |
Chromatographic Analysis for Purity and Quantitative Determination
Chromatographic methods are essential for separating the components of a mixture, allowing for both qualitative identification and quantitative measurement of a compound's purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and quantifying the amount of this compound in a sample. researchgate.net The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
For a compound like this compound, a reversed-phase HPLC method is typically suitable. sielc.com In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The compound is retained on the column and then eluted by a mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). auroraprosci.com A UV detector is commonly used to monitor the column effluent, as the phenyl ketone chromophore absorbs strongly in the UV region. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Table 3: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Temperature | Ambient or controlled (e.g., 30°C) |
This method allows for the separation of the target compound from potential starting materials, by-products, or degradation products, providing a reliable assessment of its purity. nih.govresearchgate.net
Gas Chromatography (GC)
Gas chromatography separates chemical compounds based on their volatility and interaction with a stationary phase within a capillary column. For a compound like this compound, a non-polar or medium-polarity column would typically be employed, given the aromatic and ketonic functionalities. The oven temperature would be programmed to ramp up, allowing for the elution of the compound at a characteristic retention time. A flame ionization detector (FID) or a mass spectrometer (MS) would serve as the detector.
Although specific data for this compound is absent, data for a structurally related, non-brominated compound, Cyclopentylphenylmethanone, is available and can provide some context. For Cyclopentylphenylmethanone, a Kovats retention index of 1508 has been reported on a standard non-polar column. nih.gov The Kovats retention index is a dimensionless unit that relates the retention time of a compound to the retention times of n-alkane standards, providing a more reproducible measure than retention time alone. The introduction of a bromine atom onto the phenyl ring, as in this compound, would be expected to increase the molar mass and likely the boiling point, which would, in turn, lead to a longer retention time and a higher Kovats retention index compared to its non-brominated counterpart.
Without experimental data, a hypothetical analysis can be proposed. A standard method for a compound of this nature might involve a capillary column such as a DB-5ms (5% phenyl-methylpolysiloxane), which is a common, versatile, and robust column.
Hypothetical GC Parameters:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 40-450 m/z |
Under these hypothetical conditions, this compound would be expected to elute at a specific retention time, and its mass spectrum would show a characteristic fragmentation pattern, including the molecular ion peak and isotopic peaks due to the presence of the bromine atom.
It is important to reiterate that the above table represents a typical starting point for method development and is not based on published experimental results for this compound. The actual retention time and optimal conditions would need to be determined empirically.
Computational Chemistry and Theoretical Modelling
Quantum Chemical Calculations
Quantum chemical calculations form the bedrock of modern computational chemistry, enabling the accurate prediction of molecular properties from first principles.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of molecules. At the heart of DFT lies the principle that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. This approach offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.
The electronic structure analysis via DFT would reveal key information about the distribution of electrons within the molecule, influencing its reactivity and spectroscopic characteristics.
Ab Initio and Semi-Empirical Methods for Molecular Properties
Beyond DFT, other quantum chemical methods provide valuable insights. Ab initio methods, which are based on first principles without the use of empirical parameters, offer high accuracy but are computationally more demanding. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for more sophisticated calculations.
Semi-empirical methods, on the other hand, incorporate some experimental data to simplify the calculations, making them faster but potentially less accurate than ab initio or DFT methods. These methods can be particularly useful for preliminary investigations of large molecules. For a molecule like 4-Bromophenyl cyclopentyl ketone, these methods can be employed to calculate a variety of molecular properties, including dipole moment, polarizability, and ionization potential.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and electronic transitions within a molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Interactions)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. researchgate.netnih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be centered around the carbonyl group. The energy of these orbitals and their gap would be influenced by the interplay between the electron-withdrawing nature of the bromine atom and the carbonyl group, and the electron-donating potential of the cyclopentyl ring. Studies on similar aromatic ketones have shown that such analyses provide valuable predictions about their reactivity. krishisanskriti.orgkfupm.edu.sa
Table 1: Illustrative Frontier Molecular Orbital Data for a Similar Aromatic Ketone
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Note: This data is illustrative and based on typical values for similar compounds. Specific calculations for this compound would be required for precise values. |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.de
Electrostatic Potential and Charge Distribution Mapping
The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for protonation or attack by electrophiles. The bromine atom, due to its electronegativity, would also contribute to a region of negative potential. Conversely, the carbonyl carbon and the hydrogen atoms of the aromatic ring would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack. Understanding the MEP is crucial for predicting intermolecular interactions and the initial steps of chemical reactions. walisongo.ac.idmdpi.comscinapse.io
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a crucial theoretical tool used to visualize the charge distribution of a molecule and to predict its reactivity. It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack.
| Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Carbonyl Oxygen | High Negative Potential (Red) | Susceptible to electrophilic attack |
| Phenyl Ring | Varied (Electron-rich π system) | Potential for π-π stacking and electrophilic aromatic substitution |
| Bromine Atom | Electronegative, but with potential for halogen bonding (positive σ-hole) | Can act as a Lewis base or, in specific contexts, a halogen bond donor |
| Cyclopentyl Group | Generally neutral to slightly positive | Primarily involved in steric interactions |
Charge Density Analysis via Experimental and Theoretical Methods
Charge density analysis, whether through high-resolution X-ray diffraction experiments or theoretical calculations, provides a quantitative measure of the electron distribution within a molecule. This analysis can reveal the nature of chemical bonds, atomic charges, and intermolecular interactions.
For this compound, a theoretical charge density analysis would involve calculating the electron density distribution using quantum mechanical methods. This would allow for the determination of atomic charges according to various schemes (e.g., Mulliken, AIM). Such an analysis would likely confirm the polarization of the carbonyl bond, with the oxygen atom bearing a partial negative charge and the carbonyl carbon a partial positive charge. The influence of the electron-withdrawing bromo-substituted phenyl group on the electronic character of the ketone would also be quantifiable.
Reaction Pathway Modelling and Transition State Analysis
Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.
Prediction of Reaction Mechanisms and Energetic Barriers
By employing computational methods, it is possible to propose and evaluate various potential reaction pathways for this compound. For instance, the mechanism of its reduction or its reaction with a nucleophile could be modeled. These calculations would involve identifying the transition state structures for each step of the proposed mechanism and calculating the associated activation energies (energetic barriers). The pathway with the lowest energetic barrier is generally the most likely to occur.
For example, in a nucleophilic addition to the carbonyl group, computational modeling could help determine whether the reaction proceeds through a concerted or a stepwise mechanism and quantify the energy required to overcome the transition state.
Conformational Analysis and Energy Landscapes
Molecules with flexible components, such as the cyclopentyl ring and the bond connecting it to the carbonyl group, can exist in multiple conformations. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them.
For this compound, the cyclopentyl ring can adopt various puckered conformations, such as the envelope and twist forms. Furthermore, rotation around the single bond between the cyclopentyl ring and the carbonyl group, as well as the bond between the carbonyl group and the phenyl ring, leads to different spatial arrangements. A detailed computational study would involve systematically exploring these conformational possibilities to construct an energy landscape. This landscape would reveal the most stable, low-energy conformation of the molecule and the energy required for it to transition to other conformations. This information is crucial for understanding its physical properties and how its shape influences its reactivity.
| Conformational Feature | Possible Conformations | Significance |
| Cyclopentyl Ring | Envelope, Twist | Affects the steric environment around the carbonyl group |
| Rotation around C(O)-Cyclopentyl bond | Multiple rotamers | Influences the orientation of the cyclopentyl group relative to the phenyl ring |
| Rotation around C(O)-Phenyl bond | Multiple rotamers | Determines the planarity and conjugation of the system |
Crystallographic Analysis and Solid State Investigations
X-ray Single Crystal Diffraction
Although a specific crystal structure has not been reported, we can infer the likely outcomes of an X-ray single-crystal diffraction study based on analogous molecules.
The conformation of 4-bromophenyl cyclopentyl ketone is primarily defined by the relative orientations of the phenyl ring, the cyclopentyl group, and the ketone. The cyclopentyl ring itself is not planar and typically adopts an envelope or twist conformation to minimize steric strain. The attachment of this flexible ring to the carbonyl carbon introduces potential for conformational isomerism.
The stereochemistry of the molecule would be clearly resolved, confirming the connectivity of the atoms. The molecule itself is achiral. The bond connecting the carbonyl group to the phenyl ring allows for rotation, and the dihedral angle between the plane of the phenyl ring and the carbonyl group will be a key conformational descriptor. In many aromatic ketones, this rotation is non-zero due to steric hindrance between the carbonyl oxygen and the ortho hydrogens of the phenyl ring.
The precise measurement of bond lengths, bond angles, and dihedral angles would provide a detailed picture of the molecular geometry. Based on data from similar structures, we can anticipate the approximate values for key parameters in this compound. For instance, the C-Br and C=O bond lengths are expected to fall within well-established ranges. The geometry of the phenyl ring is likely to be largely unperturbed from that of a standard benzene (B151609) ring, with minor variations due to the bromo and acyl substituents.
Here is a table of expected bond lengths and angles based on crystallographic data of related bromophenyl ketone derivatives:
| Parameter | Expected Value Range |
| Bond Lengths (Å) | |
| C-Br | 1.88 - 1.92 |
| C=O | 1.20 - 1.23 |
| Caromatic-Caromatic | 1.37 - 1.40 |
| Caromatic-Ccarbonyl | 1.48 - 1.52 |
| Ccarbonyl-Ccyclopentyl | 1.50 - 1.55 |
| C-C (cyclopentyl) | 1.52 - 1.56 |
| C-H (aromatic) | 0.93 - 1.00 |
| C-H (cyclopentyl) | 0.96 - 1.02 |
| Bond Angles (°) | |
| Caromatic-Ccarbonyl-O | 119 - 122 |
| Caromatic-Ccarbonyl-Ccyclopentyl | 115 - 120 |
| O-Ccarbonyl-Ccyclopentyl | 118 - 123 |
| C-C-Br | 118 - 122 |
These values are illustrative and based on data from structurally related compounds.
The dihedral angles would reveal the three-dimensional shape of the molecule, in particular the twist of the phenyl ring relative to the ketone and the puckering of the cyclopentyl ring.
Intermolecular Interactions in the Crystalline State
The packing of this compound molecules in a crystal lattice would be governed by a variety of non-covalent interactions. The presence of a bromine atom, a carbonyl group, and aromatic and aliphatic C-H groups allows for a diverse set of interactions.
While lacking conventional hydrogen bond donors (like O-H or N-H), this compound can form weak hydrogen bonds involving its C-H groups. The carbonyl oxygen is a competent hydrogen bond acceptor and is likely to participate in C-H···O interactions. Both the aromatic C-H groups of the phenyl ring and the aliphatic C-H groups of the cyclopentyl ring can act as donors in these interactions. These bonds, though weak, are numerous and collectively play a significant role in stabilizing the crystal structure.
A key feature in the crystal packing of this compound would be the presence of halogen bonds. The bromine atom, being a halogen, can act as a Lewis acid and interact with Lewis bases. The most likely halogen bond acceptor in the structure is the carbonyl oxygen atom of an adjacent molecule, leading to a Br···O interaction. nih.govacs.orgacs.org These interactions are directional and can be a strong determinant of the supramolecular assembly.
In addition to Br···O interactions, weaker Br···H contacts are also possible, where the bromine atom interacts with hydrogen atoms from neighboring phenyl or cyclopentyl groups.
The planar bromophenyl rings are expected to engage in π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds. libretexts.orgrsc.orgacs.org These interactions are driven by a combination of electrostatic and dispersion forces. The most common arrangement is a parallel-displaced or offset stacking, where the rings are parallel but not perfectly superimposed, which minimizes electrostatic repulsion. The presence of the electron-withdrawing bromine atom can influence the electronic nature of the aromatic ring and thus the geometry and strength of these π-π interactions.
Crystal Packing and Supramolecular Architecture
The arrangement of molecules in a crystal, known as crystal packing, and the resulting supramolecular architecture are dictated by a variety of intermolecular interactions. The study of these arrangements provides insight into the formation of larger, organized structures from individual molecules.
The study of crystal packing motifs involves identifying recurring patterns of intermolecular interactions that build up the crystal structure. These motifs can include hydrogen bonds, halogen bonds, and π-π stacking interactions, among others. For this compound, which contains a bromine atom and an aromatic ring, the potential for halogen bonding and π-π interactions is significant. However, without experimental crystallographic data, a definitive analysis of its crystal packing motifs and patterns cannot be provided at this time.
Polymorphism and Crystal Engineering Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study, particularly in the pharmaceutical and materials industries, as different polymorphs can exhibit distinct physical properties. Crystal engineering seeks to design and synthesize crystalline materials with desired properties based on an understanding of intermolecular interactions. There are no published studies on the polymorphism or crystal engineering of this compound. Research in this area would be valuable for exploring the potential for different crystalline forms of this compound and for designing new materials with tailored properties.
Applications in Organic Synthesis and Chemical Research
Role as a Versatile Synthetic Intermediate
As a synthetic intermediate, 4-Bromophenyl cyclopentyl ketone serves as a foundational molecule, prized for its adaptability in various chemical transformations.
Building Block for the Synthesis of More Complex Organic Molecules
This compound is recognized as a versatile small-molecule scaffold. cymitquimica.com The ketone's carbonyl group is a reactive site for numerous organic reactions, including nucleophilic additions, reductions to form alcohols, and condensations to create larger structures. The true versatility of this compound, however, lies in the presence of the bromo-substituent on the phenyl ring. This bromine atom acts as a crucial "handle" for chemists, enabling a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the bromine's position, thereby facilitating the assembly of intricate and polyfunctional molecules from this relatively simple starting ketone.
Intermediate in the Construction of Diverse Heterocyclic Systems
While direct applications are specialized, the structural features of this compound make it a strategic precursor for synthesizing various heterocyclic compounds, which are core structures in many pharmaceuticals and materials. For instance, related 4-bromophenyl alkynyl ketones have been utilized in the synthesis of substituted furan (B31954) rings through electrophilic cyclization. orgsyn.org The ketone functionality can be chemically modified into other groups that can then participate in cyclization reactions to form rings containing nitrogen, sulfur, or oxygen. The stable 4-bromophenyl moiety can be carried through these synthetic steps, resulting in heterocyclic products that retain the bromine handle for further downstream modifications.
Application in Pharmaceutical Intermediate Synthesis
The utility of phenyl cyclopentyl ketones is particularly pronounced in the field of medicinal chemistry, where they function as key intermediates in the synthesis of bioactive compounds and active pharmaceutical ingredients (APIs). medchemexpress.com
Precursor for Key Pharmaceutical Compounds (e.g., Ketamine and its Analogs)
The structural framework of phenyl cyclopentyl ketones is famously associated with the synthesis of the anesthetic drug ketamine and its derivatives. researchgate.net The established industrial synthesis of ketamine, which is chemically named (RS)-2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone, often proceeds through the key intermediate 2-chlorophenyl cyclopentyl ketone. ias.ac.innih.gov This intermediate undergoes a series of reactions, including bromination followed by reaction with methylamine (B109427) and thermal rearrangement, to form the final ketamine structure. ias.ac.in
Given this precedent, this compound is a direct and valuable analog for creating novel derivatives of ketamine. researchgate.net By starting with the 4-bromo variant instead of the 2-chloro variant, chemists can synthesize analogs where the halogen's position and type are altered, leading to potentially different pharmacological activities. The synthesis of the precursor itself is a subject of research, with novel methods being developed to improve efficiency and safety. nih.govresearchgate.net
| Compound Name | Role | Chemical Formula |
| This compound | Precursor for Ketamine Analogs | C12H13BrO |
| 2-Chlorophenyl cyclopentyl ketone | Key Precursor for Ketamine | C12H13ClO |
| Ketamine | Anesthetic Drug | C13H16ClNO |
Strategic Role in Synthetic Routes to Bioactive Molecules
The strategic importance of this compound in designing routes to new bioactive molecules is significant. Its structure allows for a modular approach to drug discovery. The cyclopentyl group can influence the molecule's spatial arrangement and binding affinity, the ketone provides a reactive center for adding different chemical groups, and the 4-bromophenyl unit allows for late-stage diversification using powerful cross-coupling reactions. This enables the creation of a library of related compounds from a single intermediate, which can then be screened for biological activity against various targets.
Contribution to New Synthetic Methodologies
Beyond its use as a building block, this compound and its analogs contribute to the advancement of synthetic chemistry itself. The development of novel, efficient, and safe methods to produce these valuable ketones is an active area of research. For example, new procedures for synthesizing the related ketamine precursor, 2-chlorophenyl cyclopentyl ketone, from alternative starting materials like cyclopentanone (B42830) p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde (B119727) have been reported. nih.govresearchgate.net Such innovations are crucial, particularly as they can provide pathways that avoid toxic reagents or circumvent controlled substance regulations, which is of interest to both legitimate chemical manufacturers and law enforcement agencies tracking illicit drug production. researchgate.netnih.govresearchgate.net The compound also serves as a valuable substrate for testing the scope and limitations of new catalytic reactions, particularly in areas like C-H activation and metal-catalyzed cross-coupling. mdpi.com
Substrate in the Development of Novel Catalytic Systems
The presence of a bromine atom on the phenyl ring of this compound makes it an ideal substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex organic molecules. These reactions are often catalyzed by transition metals, particularly palladium. rsc.orgnih.govrsc.orgresearchgate.net The development of new and more efficient catalytic systems is a continuous effort in chemical research, and the use of substrates like this compound is crucial for evaluating the performance of these novel catalysts.
For instance, the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful method for forming carbon-carbon bonds. nih.gov Researchers can utilize this compound as a model substrate to test the efficacy of newly designed palladium catalysts under various reaction conditions. The yield, reaction time, and catalyst turnover number obtained from such test reactions provide critical data for the optimization and advancement of catalytic systems.
Similarly, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig couplings could potentially employ this compound as a substrate. The electronic and steric properties of the cyclopentyl ketone group can influence the reactivity of the aryl bromide, providing valuable insights for the development of catalysts with broad substrate scope and high functional group tolerance. rsc.orgresearchgate.net
Exploration of Structure-Reactivity Relationships in Organic Transformations
The structure of this compound allows for the systematic study of how molecular architecture affects chemical reactivity. The ketone's carbonyl group and the bromine atom's position on the aromatic ring are key features for investigating structure-reactivity relationships. orgsyn.orgncert.nic.in
The carbonyl group's electrophilicity can be influenced by the electronic effects of the para-bromo substituent. This, in turn, affects the rates and outcomes of nucleophilic addition reactions at the carbonyl carbon. ncert.nic.in By comparing the reactivity of this compound with that of analogous ketones bearing different substituents on the phenyl ring, chemists can quantify the electronic influence of the bromine atom.
Furthermore, the bromine atom itself is a reactive site. Its susceptibility to cleavage in reactions like metal-halogen exchange or its participation in radical reactions can be studied. orgsyn.org The interplay between the reactivity of the carbonyl group and the carbon-bromine bond can lead to a deeper understanding of the factors governing chemoselectivity in organic transformations. For example, in reactions involving both a nucleophile and a reducing agent, the competition between addition to the carbonyl and reaction at the C-Br bond can be explored.
Potential Applications in Specialty Materials
The structural characteristics of this compound also suggest its potential as a precursor for the synthesis of specialty materials with unique properties.
Precursor for the Synthesis of Fine Chemicals and Specialty Materials
The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and electronic materials. The molecular framework of this compound can be elaborated through various synthetic transformations to produce such high-value compounds.
One area of potential is in the synthesis of liquid crystals. beilstein-journals.orgresearchgate.net Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. The rigid phenyl ring and the flexible cyclopentyl group in this compound are structural motifs commonly found in liquid crystalline molecules. Through reactions that extend the molecular structure, such as palladium-catalyzed cross-coupling to introduce other aromatic rings, it is conceivable that derivatives of this compound could be prepared that exhibit liquid crystalline phases. beilstein-journals.org
Moreover, the bromine atom provides a handle for introducing a wide range of other functional groups, allowing for the synthesis of a diverse library of compounds. These derivatives could be screened for various biological activities, potentially leading to the discovery of new pharmaceutical intermediates. mdpi.comresearchgate.net The cyclopentyl ketone moiety is also a feature found in some biologically active molecules, further highlighting the potential of this compound as a starting material in medicinal chemistry.
In the realm of materials science, polymers derived from or incorporating the this compound unit could exhibit interesting thermal or optical properties. The aromatic and aliphatic components of the molecule could contribute to a balance of rigidity and flexibility in a polymer chain.
While direct, extensive research on the applications of this compound is still emerging, its chemical nature strongly suggests its utility as a versatile building block in both fundamental and applied chemical research.
Q & A
Q. What synthetic routes are commonly employed to prepare 4-bromophenyl cyclopentyl ketone?
The compound is typically synthesized via Grignard reactions or substitution pathways. For example, reacting cyclopentyl magnesium bromide with brominated aromatic nitriles (e.g., 4-bromobenzonitrile) forms the ketone backbone. Subsequent bromination or oxidation steps may refine the product . Alternative routes involve Wohl-Ziegler bromination of precursor acetates followed by Jones oxidation to introduce the ketone group .
Q. How is the structure of this compound confirmed experimentally?
Infrared (IR) spectroscopy is critical for identifying the carbonyl stretch (~1680 cm⁻¹), while nuclear magnetic resonance (NMR) spectroscopy resolves cyclopentyl and bromophenyl proton environments. Gas chromatography-mass spectrometry (GC-MS) and elemental analysis further validate purity .
Q. What solvents and conditions optimize yield in Grignard-based syntheses?
Ether or tetrahydrofuran (THF) are preferred solvents for Grignard reagent formation. Post-reaction hydrolysis with ammonium chloride and ammonia ensures controlled protonation. Low-temperature bromination (0°C) in carbon tetrachloride minimizes side reactions .
Q. Why does sodium borohydride reduction of cycloalkyl phenyl ketones exhibit ring-size-dependent kinetics?
Smaller rings (e.g., cyclopropyl) impose angular strain, reducing hydride affinity at the ketone carbon. Cyclopentyl phenyl ketone, with minimal strain, shows higher reactivity (relative rate: 0.36 vs. acetophenone = 1.0 at 0°C) .
Advanced Research Questions
Q. How can bromination toxicity be mitigated during synthesis?
Replace liquid bromine with safer electrophilic brominating agents (e.g., N-bromosuccinimide) or employ microfluidic reactors to control exothermicity. Catalytic methods using H₂O₂ and HBr under mild conditions are also explored .
Q. What impurity profiling techniques trace synthetic origins in illicit drug precursors?
Gas chromatography with flame ionization detection (GC-FID) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) identify byproducts like unreacted o-chlorophenyl intermediates or over-brominated derivatives. These impurities correlate with specific reaction conditions (e.g., Grignard vs. Stevens methods) .
Q. How do computational models predict conformational stability during ketone reduction?
Density functional theory (DFT) calculations assess torsional strain in transition states. For cyclopentyl systems, the envelope conformation minimizes steric hindrance, aligning with experimental kinetic data .
Q. What strategies improve selectivity in cross-cyclotrimerization reactions involving this compound?
Enolate formation with strong bases (e.g., LDA) directs reactivity. Molecular oxygen can oxidize enolates to hydroperoxides, enabling regioselective aldol additions. Thermodynamic control favors cyclopentyl enolate stability over smaller rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
